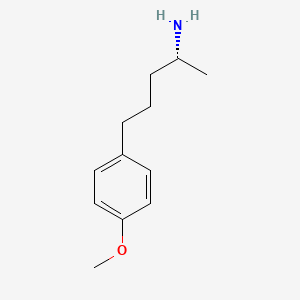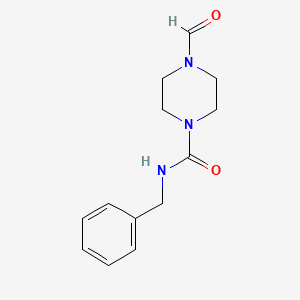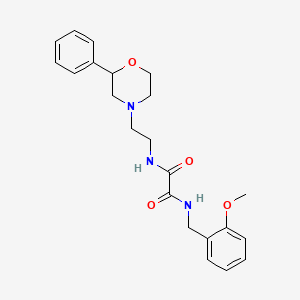![molecular formula C16H19ClN2OS B2429648 N-{2-[2-(4-クロロフェニル)-4-メチル-1,3-チアゾール-5-イル]エチル}ブタンアミド CAS No. 946327-72-6](/img/structure/B2429648.png)
N-{2-[2-(4-クロロフェニル)-4-メチル-1,3-チアゾール-5-イル]エチル}ブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]butanamide” is also known as Azoramide . It is a modulator of the unfolded protein response with antidiabetic activity . It improves endoplasmic reticulum (ER) protein-folding ability and stimulates the expression of ER chaperones that protect cells against ER stress .
Molecular Structure Analysis
The molecular formula of Azoramide is C15H17ClN2OS, and its molecular weight is 308.83 . The SMILES string representation of its structure is ClC1=CC=C(C2=NC(CCNC(CCC)=O)=CS2)C=C1 .Physical And Chemical Properties Analysis
Azoramide is a white to beige powder . It is soluble in DMSO up to at least 30 mg/mL . It should be stored at a temperature between 2-8°C .科学的研究の応用
自己免疫疾患の治療と予防
この化合物は、自己免疫疾患の治療と予防のための製薬製剤で使用されます 。自己免疫疾患は、免疫系が誤って体自身の細胞を攻撃する状態です。この文脈における化合物の具体的な作用機序は詳しく説明されていませんが、その使用は潜在的な免疫調節効果を示唆しています。
皮膚免疫学と皮膚自己免疫疾患
この化合物は、皮膚免疫学と皮膚自己免疫疾患に関連する疾患の治療にも使用されます 。これは、皮膚の免疫反応を調節する役割を果たす可能性があり、乾癬やループスなどの状態に有益である可能性を示唆しています。
色素沈着異常
この化合物の別の用途は、色素沈着異常の治療です 。尋常性白斑やメラノーマなどの状態を含むこれらの障害は、皮膚の色素沈着異常を伴います。この化合物は、メラニンの生成または分布を調節するのに役立つ可能性があります。
抗酸化活性
この化合物を含むチアゾール誘導体は、抗酸化活性を示すことが判明しています 。抗酸化物質は、フリーラジカルによる損傷から細胞を保護するのに役立ち、さまざまな健康上の問題を予防する可能性があります。
鎮痛および抗炎症活性
チアゾール誘導体は、鎮痛(痛みを和らげる)および抗炎症作用があることも判明しています 。これは、さまざまな状態における痛みと炎症の管理における潜在的な使用を示唆しています。
抗菌および抗真菌活性
これらの化合物は、抗菌および抗真菌活性を示しています 。これは、細菌や真菌による感染症の治療における潜在的な使用を示唆しています。
抗ウイルス活性
チアゾール誘導体は、抗ウイルス活性を示しています 。これは、ウイルス感染症の治療における潜在的な使用を示唆しています。
抗腫瘍および細胞毒性活性
チアゾール誘導体は、抗腫瘍および細胞毒性活性を示しています 。これは、癌細胞の増殖を阻害したり、癌細胞の死を誘導したりすることで、癌治療に役立つ可能性を示唆しています。
作用機序
Target of Action
The primary target of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}butanamide, also known as Azoramide, is the Unfolded Protein Response (UPR) pathway . The UPR pathway plays a crucial role in maintaining the balance between protein synthesis and endoplasmic reticulum (ER) protein-folding .
Mode of Action
Azoramide interacts with the UPR pathway by enhancing the protein-folding ability of the ER . It activates reporter genes whose expression is driven by the cellular UPR response element and the ER stress response element . This interaction results in the stimulation of the expression of multiple chaperone proteins, enhancing the ER chaperone capacity . Additionally, it induces the phosphorylation of the eukaryotic translation initiation factor 2α subunit (eIF2α), reducing protein synthesis .
Biochemical Pathways
The compound affects the UPR pathway, which is responsible for maintaining the balance between protein synthesis and ER protein-folding . By enhancing the protein-folding ability of the ER, Azoramide helps to alleviate ER stress, a condition that can lead to various diseases if left unchecked .
Pharmacokinetics
Azoramide is soluble in DMSO and ethanol, up to at least 25 mg/ml . This solubility suggests that the compound could have good bioavailability.
Result of Action
The action of Azoramide results in the enhancement of the ER’s protein-folding ability, leading to a reduction in ER stress . This can have a protective effect on cells, preventing cell death and toxicity . In metabolic ER stress conditions, Azoramide has been shown to protect β-cell functionality and survival .
Action Environment
The efficacy and stability of Azoramide can be influenced by environmental factors such as temperature and pH. The compound is stable for 1 year from the date of purchase as supplied, and solutions in DMSO or ethanol may be stored at -20°C for up to 3 months
特性
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2OS/c1-3-4-15(20)18-10-9-14-11(2)19-16(21-14)12-5-7-13(17)8-6-12/h5-8H,3-4,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSBXPVKRWMNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2429565.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-benzylideneacetohydrazide](/img/structure/B2429566.png)

![6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B2429569.png)
![2-[(5-Methyl-2-phenylpyrazol-3-yl)amino]acetic acid](/img/structure/B2429570.png)
![6-Oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B2429572.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2429574.png)
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2429579.png)
![3-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2429581.png)
![N-(benzo[b]thiophen-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2429582.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-phenylpropanamide](/img/structure/B2429584.png)

![(E)-N'-methoxy-N-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2429588.png)